4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde
Overview
Description
4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with a difluoroethoxy group at the 4-position, and methoxy groups at the 3- and 5-positions. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.
Scientific Research Applications
4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would describe how it interacts with biological systems to produce its effects. Unfortunately, without specific information on “4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde”, it’s difficult to provide details on its mechanism of action.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dimethoxybenzaldehyde as the starting material.
Substitution Reaction: The difluoroethoxy group is introduced through a nucleophilic substitution reaction. This involves reacting the starting material with 2,2-difluoroethanol in the presence of a strong base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Purification: The product is then purified through recrystallization or column chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques can also be employed to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzoic acid.
Reduction: 4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzyl alcohol.
Substitution: Various derivatives depending on the substituent introduced.
Comparison with Similar Compounds
4-(2,2-Difluoroethoxy)benzaldehyde
4-(2,2-Difluoroethoxy)benzoic acid
4-(2,2-Difluoroethoxy)-2-fluorobenzaldehyde
Uniqueness: 4-(2,2-Difluoroethoxy)-3,5-dimethoxybenzaldehyde is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both difluoroethoxy and methoxy groups provides distinct chemical properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
4-(2,2-difluoroethoxy)-3,5-dimethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O4/c1-15-8-3-7(5-14)4-9(16-2)11(8)17-6-10(12)13/h3-5,10H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZNSPJJPZPRCQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC(F)F)OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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